(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
Description
This compound features a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a 2-methoxyethyl group at position 3, and a (Z)-configured propanamide side chain bearing a phenylthio moiety. The Z-configuration of the imine bond may influence stereospecific binding to biological targets, such as kinases or enzymes .
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S3/c1-26-11-10-22-16-8-7-15(29(20,24)25)13-17(16)28-19(22)21-18(23)9-12-27-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXHSWJXPCEEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C20H21N3O6S2
- Molecular Weight : 463.52 g/mol
- IUPAC Name : (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
The compound's biological activity is primarily attributed to its structural components, which include a benzo[d]thiazole moiety and a sulfonamide group. These features are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:
In a study focused on similar compounds, derivatives showed selective cytotoxicity against MCF-7 cells, suggesting that modifications in the molecular structure can enhance biological activity .
Case Studies
-
Study on Anticancer Activity :
A recent investigation into the anticancer effects of similar benzo[d]thiazole derivatives revealed that modifications to the side chains significantly influenced their cytotoxicity against cancer cell lines. The study found that compounds with sulfonamide groups displayed enhanced activity, indicating a promising avenue for developing new anticancer agents . -
Antimicrobial Screening :
In another study focusing on related compounds, several derivatives were tested against common bacterial strains. The results indicated that certain modifications could lead to increased antibacterial activity, although specific data on (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide were not available .
Applications De Recherche Scientifique
Structural Characteristics
The compound features a benzo[d]thiazole moiety and a sulfamoyl group , which are known for their biological activity. The (Z)-configuration indicates a specific spatial arrangement that can influence its interaction with biological targets. Its molecular formula is , with a molecular weight of 445.55 g/mol.
Biological Applications
-
Antimicrobial Activity :
- Compounds with similar structures to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide have demonstrated significant antimicrobial properties . The presence of the sulfamoyl group often enhances the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.
- Anticancer Potential :
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may effectively bind to certain enzymes, potentially acting as an inhibitor. This property is crucial for developing therapeutic agents targeting specific biochemical pathways.
Synthesis and Characterization
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide involves multi-step organic reactions. Key steps typically include:
- Formation of the Benzothiazole Moiety : This step may involve cyclization reactions that introduce the thiazole ring.
- Introduction of the Sulfamoyl Group : The sulfamoyl group is often introduced through nucleophilic substitution reactions.
- Final Coupling Reactions : The phenylthio group is added in the final steps to complete the synthesis.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Efficacy Study
A study conducted on similar benzothiazole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the functional groups significantly enhanced antimicrobial activity.
Anticancer Activity Assessment
In vitro studies have evaluated the cytotoxic effects of benzothiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed that certain structural modifications led to increased apoptosis in cancer cells, suggesting potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs from diverse chemical classes. Key differences in substituents, core scaffolds, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence :
- The benzo[d]thiazole core (target compound and EP3348550A1 derivatives) is associated with kinase or protease inhibition, whereas oxadiazole-thiazole hybrids () and triazole-naphthalene systems () exhibit antimicrobial activity. This suggests the core scaffold dictates target selectivity .
The phenylthio moiety in the target compound increases lipophilicity relative to the methoxyphenyl acetamide group in EP3348550A1 compounds, which may favor CNS penetration . Nitro groups in ’s derivatives correlate with enhanced antibacterial activity but higher toxicity risks .
Stereochemical Considerations: The (Z)-configuration in the target compound’s imine bond may enforce a planar geometry, optimizing interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, non-planar analogs (e.g., ’s thiadiazocin derivatives) show activity in redox-sensitive pathways .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step routes, including cyclocondensation (for the benzothiazole core) and Huisgen cycloaddition (for triazole analogs, as in ). EP3348550A1 derivatives are synthesized via simpler amide couplings, favoring scalability .
Research Implications and Limitations
- Activity Gaps : While EP3348550A1 compounds demonstrate potent anticancer activity, the target compound’s sulfamoyl group may redirect efficacy toward inflammatory or infectious targets. Further in vitro profiling is needed.
- Metabolic Stability : The methoxyethyl group in the target compound may reduce oxidative metabolism compared to ’s naphthyloxy analogs, which are prone to CYP450-mediated degradation .
- Structural Optimization : Hybridizing the sulfamoyl group (target) with ’s oxadiazole-sulfanyl linker could balance solubility and potency for antimicrobial applications .
Q & A
Basic Research Questions
Q. What are the key functional groups in (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide, and how do they influence its reactivity?
- Answer : The compound contains:
- A benzo[d]thiazole core (aromatic heterocycle with sulfur and nitrogen atoms), critical for π-π stacking interactions .
- Sulfamoyl group (–SO₂NH₂) at position 6, enhancing hydrogen-bonding potential and solubility in polar solvents .
- 2-Methoxyethyl substituent at position 3, which modulates steric hindrance and electronic effects via its ether linkage .
- (Z)-Configuration of the imine bond, confirmed by NOESY NMR to ensure proper spatial arrangement for target binding .
- Methodological Insight : Use IR spectroscopy (stretching at 1671 cm⁻¹ for amide C=O) and ¹H NMR (δ 3.3–3.7 ppm for methoxy protons) to verify functional groups .
Q. What synthetic routes are recommended for this compound, and how are reaction conditions optimized?
- Answer :
- Step 1 : Condensation of 3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2-amine with 3-(phenylthio)propanoyl chloride in dichloromethane (DCM) at 0–5°C to prevent racemization .
- Step 2 : Acid-catalyzed cyclization under reflux (70°C, 12 hr) to form the (Z)-configured imine .
- Key Optimization :
- Use anhydrous DMF as a co-solvent to improve intermediate solubility .
- Monitor reaction progress via TLC (hexane:ethyl acetate = 7:3) and quench with ice to isolate the product .
- Yield Improvement : Reduce by-products (e.g., nitroso intermediates) by maintaining pH 7–8 with NaHCO₃ .
Q. How is the compound characterized for purity and structural confirmation?
- Answer :
- Purity : HPLC (C18 column, acetonitrile:H₂O = 65:35, λ = 254 nm) to confirm ≥95% purity .
- Structural Confirmation :
- ¹³C NMR : Peaks at δ 165–170 ppm for amide carbonyls and δ 110–125 ppm for aromatic carbons .
- HRMS : Match experimental [M+H]⁺ with theoretical molecular weight (e.g., m/z 495.1234 calculated for C₂₂H₂₃N₃O₄S₃) .
- Configuration : X-ray crystallography or NOESY (nuclear Overhauser effect) to confirm (Z)-stereochemistry .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxyethyl, sulfamoyl) impact biological activity?
- Answer :
- Sulfamoyl Group : Electron-withdrawing nature increases electrophilicity of the thiazole ring, enhancing binding to enzymatic active sites (e.g., carbonic anhydrase inhibitors) .
- Methoxyethyl Chain : Electron-donating methoxy group improves membrane permeability but reduces metabolic stability in hepatic microsomal assays .
- Methodology :
- Compare IC₅₀ values of analogs via enzyme inhibition assays (e.g., fluorescence-based) .
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Variable 1 : Solubility differences (DMSO vs. saline) affect cellular uptake. Use dynamic light scattering (DLS) to confirm nanoparticle-free solutions .
- Variable 2 : Assay conditions (e.g., pH 7.4 vs. 6.5 for tumor models). Validate activity in physiologically relevant buffers .
- Variable 3 : Metabolite interference. Conduct LC-MS/MS to identify degradation products in cell lysates .
- Case Study : Discrepancies in IC₅₀ for kinase inhibition (5 nM vs. 50 nM) traced to ATP concentration differences (1 mM vs. 0.1 mM) .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- CYP450 metabolism (major isoforms: 3A4, 2D6) .
- hERG channel inhibition risk (linked to methoxyethyl group’s cation-π interactions) .
- Metabolite Identification : Perform in silico docking (AutoDock Vina) with CYP450 enzymes to predict hydroxylation sites .
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
